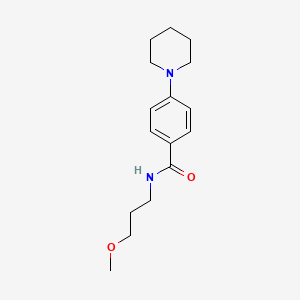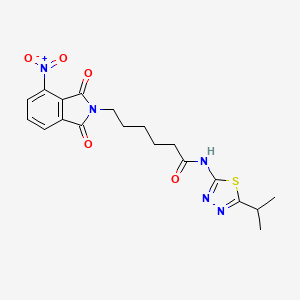![molecular formula C14H21NO B4558170 2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide](/img/structure/B4558170.png)
2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide
説明
"2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide" is a chemical compound whose study can provide insights into its synthesis, molecular structure, and various properties. This compound, like others in its category, is subject to scientific inquiry to understand its characteristics and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to "2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide" often involves complex chemical reactions. For example, the synthesis of (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrates the complexity of synthesizing bio-functional hybrid compounds, characterized using NMR, UV, and mass spectral data (Manolov et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for understanding the three-dimensional arrangement of atoms within a compound. This information is fundamental in predicting the chemical behavior and potential interactions of the compound. While specific data for "2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide" was not found, studies on similar compounds highlight the importance of structural analysis in understanding chemical properties.
Chemical Reactions and Properties
Chemical reactions and properties are central to understanding a compound's reactivity and stability. For instance, the reactions between organozinc compounds and various reagents demonstrate the diverse chemical behavior of related compounds, providing insights into possible reactions that "2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide" might undergo (Coates & Ridley, 1966).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for practical applications and handling of the compound. Studies on the solubility of related compounds in various solvents at different temperatures provide valuable information for predicting the behavior of "2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide" in different environments (Pascual et al., 2017).
科学的研究の応用
Neurokinin-1 Receptor Antagonists
One application involves the development of neurokinin-1 (NK1) receptor antagonists suitable for both intravenous and oral clinical administration. These compounds, including structures similar to 2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide, demonstrate high affinity and long-duration action against the NK1 receptor, showing potential for clinical efficacy in treating conditions like emesis and depression (Harrison et al., 2001).
Antibacterial Activity
Another application is in the synthesis of azole derivatives from compounds structurally related to 2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide, which have shown good antibacterial activity against various pathogens, including Rhizobium radiobacter (Tumosienė et al., 2012).
Antimicrobial and Antifungal Agents
There's research into synthesizing derivatives that display significant antimicrobial activity, indicating potential for developing new antimicrobial and antifungal agents. Compounds derived from 2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide showed promising results against a range of bacteria and fungi, underscoring their potential in addressing antimicrobial resistance (Ghorab et al., 2017).
Glucocorticoid Receptor Modulators
Research also includes the development of nonsteroidal dissociated glucocorticoid receptor agonists for reduced side effects in anti-inflammatory treatments. Derivatives of 2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide have been identified to show good agonist activity in GR-mediated transrepression assays, with potential for treating inflammatory conditions with minimized adverse effects (Yang et al., 2010).
Novel Insecticides
The structure has been implicated in the synthesis of novel insecticides, such as flubendiamide, which exhibits extremely strong activity especially against lepidopterous pests. The unique chemical structure of related compounds contributes to their efficacy and safety for non-target organisms, offering new avenues for pest control (Tohnishi et al., 2005).
特性
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10-6-8-12(9-7-10)11(2)15-13(16)14(3,4)5/h6-9,11H,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIJYJPJJAEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)

![N-allyl-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4558104.png)

![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B4558121.png)
![2-[(4-butyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-yl)amino]ethanol](/img/structure/B4558129.png)


![ethyl 6-ethyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4558147.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)

![N-cyclooctyl-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4558174.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)